(5-amino-1H-1,2,4-triazol-1-yl){5-[(4-nitrophenoxy)methyl]furan-2-yl}methanone
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Overview
Description
(5-Amino-1H-1,2,4-triazol-1-yl){5-[(4-nitrophenoxy)methyl]-2-furyl}methanone is a complex organic compound with a molecular formula of C14H11N5O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-1H-1,2,4-triazol-1-yl){5-[(4-nitrophenoxy)methyl]-2-furyl}methanone typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to handle the complex multi-step synthesis .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1H-1,2,4-triazol-1-yl){5-[(4-nitrophenoxy)methyl]-2-furyl}methanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by specific reducing agents, altering the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and the presence of catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while reduction can produce amino derivatives .
Scientific Research Applications
(5-Amino-1H-1,2,4-triazol-1-yl){5-[(4-nitrophenoxy)methyl]-2-furyl}methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-amino-1H-1,2,4-triazol-1-yl){5-[(4-nitrophenoxy)methyl]-2-furyl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Heparinoids: Structurally similar to heparin, these compounds share some functional similarities but have distinct biological activities.
Uniqueness
(5-Amino-1H-1,2,4-triazol-1-yl){5-[(4-nitrophenoxy)methyl]-2-furyl}methanone is unique due to its combination of a triazole ring, nitrophenoxy group, and furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds .
Properties
Molecular Formula |
C14H11N5O5 |
---|---|
Molecular Weight |
329.27 g/mol |
IUPAC Name |
(5-amino-1,2,4-triazol-1-yl)-[5-[(4-nitrophenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C14H11N5O5/c15-14-16-8-17-18(14)13(20)12-6-5-11(24-12)7-23-10-3-1-9(2-4-10)19(21)22/h1-6,8H,7H2,(H2,15,16,17) |
InChI Key |
QJRRBUPMUIWFHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(O2)C(=O)N3C(=NC=N3)N |
Origin of Product |
United States |
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